

An In-depth Technical Guide to 4-Dodecyne

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Compound of Interest

Compound Name: 4-Dodecyne

Cat. No.: B14714105

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Introduction

4-Dodecyne, an internal alkyne, is a hydrocarbon of interest in organic synthesis and holds potential for various applications within the fields of medicinal chemistry and materials science. Its linear twelve-carbon chain with a triple bond at the C-4 position provides a versatile scaffold for a range of chemical transformations. This technical guide offers a comprehensive overview of **4-dodecyne**, including its fundamental properties, a detailed synthesis protocol, and its application in a key synthetic workflow.

Core Data of 4-Dodecyne

IUPAC Name: **4-Dodecyne** (also dodec-4-yne) CAS Number: 22058-01-1[1]

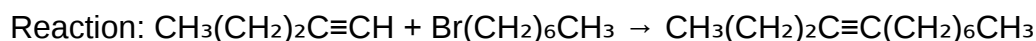
The fundamental physicochemical properties of **4-dodecyne** are summarized in the table below, providing a ready reference for experimental design and evaluation.

| Property | Value | Source |
|-------------------|---------------------------------|--------|
| Molecular Formula | C ₁₂ H ₂₂ | [1] |
| Molecular Weight | 166.3031 g/mol | [1] |
| Boiling Point | 219 °C at 760 mmHg | [2] |
| Density | 0.792 g/cm ³ | [2] |
| Vapor Pressure | 0.181 mmHg at 25°C | [2] |
| Flash Point | 78.3 °C | [2] |
| Refractive Index | 1.4272 (estimate) | [2] |
| Melting Point | -13.99 °C (estimate) | [2] |
| LogP | 4.15040 | [2] |
| Exact Mass | 166.172150702 | [2] |

Experimental Protocols

Synthesis of 4-Dodecyne

A common and effective method for the synthesis of internal alkynes such as **4-dodecyne** is the alkylation of a smaller terminal alkyne. The following protocol details the synthesis of **4-dodecyne** from 1-pentyne and 1-bromoheptane.



Materials:

- 1-Pentyne
- 1-Bromoheptane
- n-Butyllithium (n-BuLi) in hexane
- N,N,N',N',N'',N''-Hexamethylphosphoric triamide (HMPA)

- Tetrahydrofuran (THF), anhydrous
- Hexane, anhydrous
- Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
- Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

- Deprotonation of 1-Pentyne: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve 1-pentyne in anhydrous tetrahydrofuran (THF).
- Cool the solution to a suitable low temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).
- Slowly add a solution of n-butyllithium in hexane to the stirred solution of 1-pentyne. The n-butyllithium acts as a strong base to deprotonate the terminal alkyne, forming the corresponding lithium acetylide.
- Alkylation: After the addition of n-butyllithium is complete, add N,N,N',N',N'',N''-hexamethylphosphoric triamide (HMPA) to the reaction mixture. HMPA helps to break up aggregates of the lithium acetylide, increasing its reactivity.
- Add 1-bromoheptane to the reaction mixture via the dropping funnel.
- Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 0.5 hours or until reaction completion is confirmed by techniques like TLC or GC).
- Work-up: Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent such as diethyl ether or hexane.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

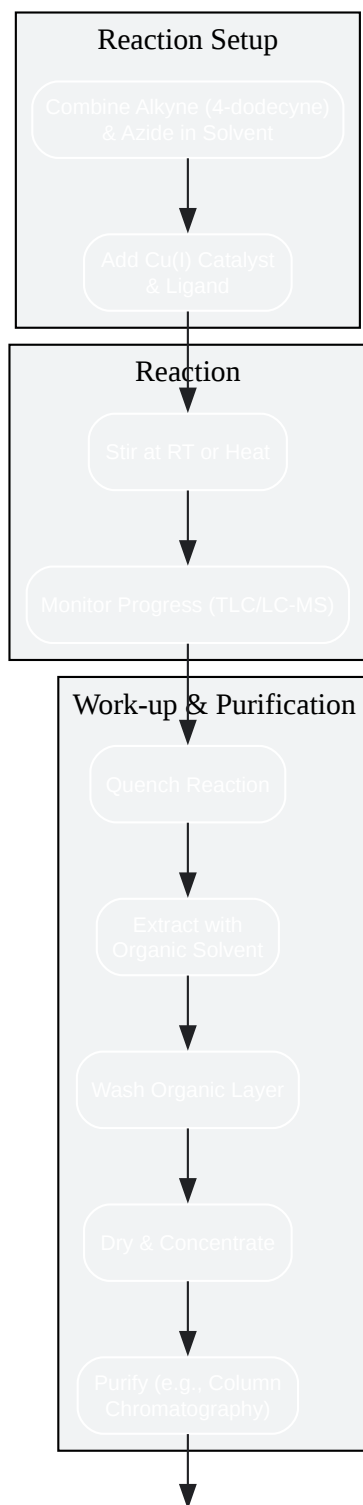
- Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purify the crude **4-dodecyne** by distillation under reduced pressure to yield the final product.

Note: HMPA is a known carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Application in Synthetic Workflows

Internal alkynes like **4-dodecyne** are valuable intermediates in organic synthesis. One prominent application is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Although terminal alkynes are more commonly used in this reaction, internal alkynes can also participate, leading to the formation of fully substituted triazoles.

Below is a diagram illustrating the general experimental workflow for a CuAAC reaction, which could be adapted for the use of **4-dodecyne**.



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Caption: General workflow for a CuAAC "click" reaction.

This workflow highlights the straightforward and high-yielding nature of click chemistry, making it a powerful tool in drug discovery and materials science for linking molecular fragments. The resulting triazole ring is a stable and often biologically compatible linker.

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References

- 1. Click Chemistry [organic-chemistry.org]
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